molecular formula C18H15IN4O4S B381667 3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide CAS No. 385405-87-8

3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B381667
CAS No.: 385405-87-8
M. Wt: 510.3g/mol
InChI Key: SCYCWYNFRPPNAA-UHFFFAOYSA-N
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Description

3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with the molecular formula C18H15IN4O4S and a molar mass of 510.30557 g/mol This compound is characterized by the presence of an iodine atom, a methoxypyridazine moiety, and a sulfonyl group attached to a phenyl ring

Preparation Methods

The synthesis of 3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide involves multiple steps, typically starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The methoxypyridazine moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to specific biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-iodo-N-(4-{[(6-methoxypyridazin-3-yl)amino]sulfonyl}phenyl)benzamide include other benzamide derivatives with different substituents. For example:

    N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)benzamide: This compound has a chlorine atom instead of iodine.

    N-(4-{[(6-methoxypyrimidin-4-yl)amino]sulfonyl}phenyl)benzamide: This compound has a methoxypyrimidine moiety instead of methoxypyridazine.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-iodo-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN4O4S/c1-27-17-10-9-16(21-22-17)23-28(25,26)15-7-5-14(6-8-15)20-18(24)12-3-2-4-13(19)11-12/h2-11H,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYCWYNFRPPNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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